Ethyl 4-oxo-4-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)butanoate
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Overview
Description
Ethyl 4-oxo-4-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)butanoate is a fascinating compound with a complex structure. Its synthesis involves multiple steps, and it boasts a range of applications in various scientific fields. It serves as an important molecule in medicinal chemistry, organic synthesis, and even materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-oxo-4-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)butanoate typically begins with the preparation of the oxadiazole ring, a heterocyclic moiety, which is then connected to the piperidine ring via a series of coupling reactions. These reactions often involve the use of reagents such as dehydrating agents, catalysts, and solvents to facilitate the formation of bonds under controlled temperatures and pressures.
Industrial Production Methods
In an industrial setting, the production of this compound may leverage scalable processes such as flow chemistry, where reagents are continuously fed through reactors, enabling efficient control over reaction parameters. The use of advanced purification techniques like high-performance liquid chromatography ensures the final product's purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxo-4-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)butanoate undergoes various types of chemical reactions, including:
Oxidation: : The compound can be oxidized under certain conditions to form oxo derivatives.
Reduction: : It can be reduced to yield alcohol or amine derivatives, depending on the specific reaction conditions.
Substitution: : Nucleophilic and electrophilic substitution reactions can modify the oxadiazole and piperidine rings, allowing for the creation of analogues with different properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminium hydride for reduction, and nucleophiles like alkoxides for substitution reactions. Reaction conditions are finely tuned with respect to temperature, solvent, and time to optimize yields.
Major Products Formed
Scientific Research Applications
Ethyl 4-oxo-4-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)butanoate has diverse applications across multiple scientific domains:
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: : Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: : Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific pathways.
Industry: : Applied in the creation of novel materials with unique chemical and physical properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to a cascade of biochemical events. The pathways involved can include signal transduction mechanisms, metabolic pathways, or gene expression regulation, depending on the specific context of its application.
Comparison with Similar Compounds
When compared to other compounds with similar structures, such as those containing oxadiazole or piperidine rings, Ethyl 4-oxo-4-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)butanoate stands out due to its unique combination of functional groups. This gives it distinct reactivity and properties, making it a valuable molecule for specialized applications.
Similar Compounds: : 4-oxo-4-(pyrrolidin-1-yl)butanoate, 4-oxo-4-(morpholin-1-yl)butanoate, Ethyl 4-oxo-4-(4-(4-phenyl)-1,2,3-oxadiazol-5-yl)methyl)piperidin-1-yl)butanoate.
That should cover the essentials of this compound
Properties
IUPAC Name |
ethyl 4-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-4-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4/c1-3-27-20(26)11-10-19(25)24-12-6-8-16(14-24)13-18-22-21(23-28-18)17-9-5-4-7-15(17)2/h4-5,7,9,16H,3,6,8,10-14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UELQRELGODJUFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCCC(C1)CC2=NC(=NO2)C3=CC=CC=C3C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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